molecular formula C12H7F3N4O2 B10812802 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10812802
M. Wt: 296.20 g/mol
InChI Key: UUBSWHIZOFRMTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-424032 involves the reaction of pyrazolo[1,5-a]pyrimidine with furanyl and trifluoromethyl groups under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the producing company .

Industrial Production Methods

Industrial production of CL-424032 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

CL-424032 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxamide derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine compounds .

Scientific Research Applications

CL-424032 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on sodium channels in various biological systems.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to sodium channel dysfunction.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

CL-424032 exerts its effects by inhibiting sodium channels. This inhibition affects the flow of sodium ions across cell membranes, which can alter cellular activity and signaling pathways. The molecular targets include specific sodium channel subtypes, and the pathways involved are related to ion transport and cellular excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CL-424032 is unique due to its specific trifluoromethyl and furanyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H7F3N4O2

Molecular Weight

296.20 g/mol

IUPAC Name

5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H7F3N4O2/c13-12(14,15)9-4-6(8-2-1-3-21-8)17-10-5-7(11(16)20)18-19(9)10/h1-5H,(H2,16,20)

InChI Key

UUBSWHIZOFRMTQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N

Origin of Product

United States

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